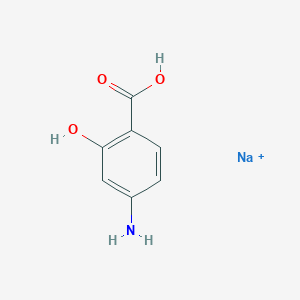
HLCL-61 hydrochloride
Descripción general
Descripción
HLCL-61 hydrochloride is a first-in-class inhibitor of protein arginine methyltransferase 5 (PRMT5) . It is a potent and selective PRMT5 inhibitor used for the treatment of acute myeloid leukemia .
Molecular Structure Analysis
The molecular formula of HLCL-61 hydrochloride is C23H24N2O.HCl . The molecular weight is 380.91 . The structure includes a carbazole ring attached to an ethylamine group and a benzene ring with a methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of HLCL-61 hydrochloride include a molecular weight of 380.91 and a molecular formula of C23H24N2O.HCl . It is a crystalline solid .Aplicaciones Científicas De Investigación
Acute Myeloid Leukemia (AML) Treatment
HLCL-61 hydrochloride is known to inhibit the growth of multiple AML cell lines and patient-derived tumor samples. It acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is crucial for the survival of AML cells .
PRMT5 Inhibition
As a potent and selective inhibitor of PRMT5, HLCL-61 hydrochloride shows no inhibitory activity against other PRMT family members like PRMT1, PRMT4, and PRMT7. This selectivity makes it a valuable tool for studying the role of PRMT5 in various biological processes .
Myeloid Differentiation
HLCL-61 induces myeloid differentiation of THP-1 cells, which is a human monocytic cell line used in scientific research. It increases CD11b expression in a dose-dependent manner, which is indicative of myeloid differentiation .
miR-29b mRNA Expression
This compound also increases the expression of miR-29b mRNA, leading to a significant decrease in FLT3 activity in THP-1 cells expressing an FLT3 luciferase reporter. This suggests potential applications in regulating gene expression through microRNA .
Histone Methylation Modulation
HLCL-61 hydrochloride effectively inhibits symmetric arginine dimethylation (me2) of histones H3 and H4 in AML samples. This modulation of histone methylation can have implications for epigenetic research and therapy .
Protein Arginine Methyltransferase Study
By inhibiting PRMT5, HLCL-61 hydrochloride serves as a tool for studying the function and regulation of protein arginine methyltransferases, which are involved in various cellular processes including signal transduction, gene expression, and DNA repair .
Mecanismo De Acción
Target of Action
HLCL-61 hydrochloride is a first-in-class inhibitor of protein arginine methyltransferase 5 (PRMT5) . PRMT5 is a key enzyme involved in the methylation of arginine residues on histone proteins, which plays a crucial role in gene expression regulation .
Mode of Action
HLCL-61 hydrochloride selectively inhibits PRMT5 . By inhibiting PRMT5, HLCL-61 hydrochloride prevents the methylation of arginine residues on histone proteins, thereby affecting the transcriptional activity of genes regulated by these modifications .
Biochemical Pathways
The inhibition of PRMT5 by HLCL-61 hydrochloride affects the symmetric dimethylation (me2) of histones H3 and H4 . This alteration in histone methylation status can lead to changes in gene expression, particularly those genes involved in cell growth and proliferation .
Pharmacokinetics
It’s known that hlcl-61 hydrochloride is soluble in dmso , which is commonly used as a solvent in biological studies and could potentially influence its bioavailability.
Result of Action
HLCL-61 hydrochloride has been shown to reduce cell growth in a dose-dependent manner in various cell lines, including MV4-11 cells, THP-1 cells, FLT3-WT blast, and FLT3-ITD blast . It also shows effective inhibition of symmetric arginine dimethylation (me2) of histones H3 and H4 in acute myeloid leukemia (AML) samples .
Safety and Hazards
HLCL-61 hydrochloride is highly toxic if ingested . It may cause respiratory tract irritation if inhaled, skin irritation if absorbed through the skin, and eye irritation . It is recommended to avoid breathing dust/fumes/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAVCNMZZKTEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HLCL-61 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)



![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)




![3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol](/img/structure/B1663528.png)